3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Similar compounds like gefitinib and pelitinib are known to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme .
Biochemical Pathways
It’s worth noting that egfr tyrosine kinase inhibitors like gefitinib and pelitinib can affect multiple pathways downstream of egfr, including the pi3k/akt and mapk pathways .
Result of Action
Inhibition of egfr tyrosine kinase can lead to decreased proliferation and increased apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a suitable nitrile oxide under controlled conditions to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds .
Scientific Research Applications
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but with a thiazole ring instead of an oxazole ring.
3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide: Another related compound with different substituents on the phenyl ring.
Uniqueness
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxazole ring also provides distinct properties compared to other heterocyclic rings like thiazole .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRUMLDYFZVLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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